Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate
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Overview
Description
Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorinated aromatic rings and amide linkages, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the amide bond: This can be achieved by reacting 2-fluoro-3-aminobenzene with 4-fluorophenyl isocyanate under controlled conditions.
Esterification: The resulting product is then subjected to esterification with 3-methylbenzoic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate involves its interaction with specific molecular targets. The fluorinated aromatic rings and amide linkages allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({2-chloro-3-[(4-chlorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate
- Methyl 4-({2-bromo-3-[(4-bromophenyl)carbamoyl]benzene}amido)-3-methylbenzoate
Uniqueness
The unique aspect of Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate lies in its fluorinated structure, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18F2N2O4 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 4-[[2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzoyl]amino]-3-methylbenzoate |
InChI |
InChI=1S/C23H18F2N2O4/c1-13-12-14(23(30)31-2)6-11-19(13)27-22(29)18-5-3-4-17(20(18)25)21(28)26-16-9-7-15(24)8-10-16/h3-12H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
LEPMEKKOUBEOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2=CC=CC(=C2F)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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